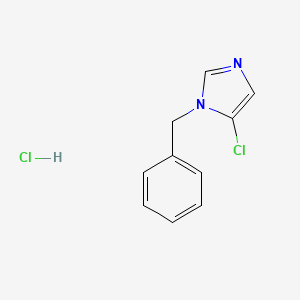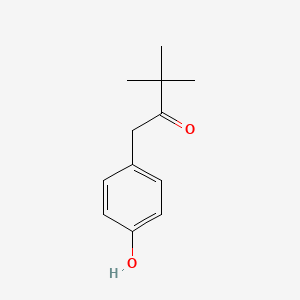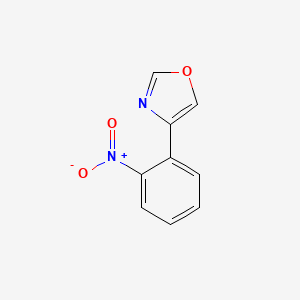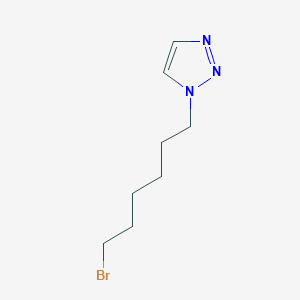
Nalpha-Boc-Nalpha-methyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalfa-Boc-Nalfa-metil-L-glutamina, también conocido como Nalfa-(terc-butoxicarbonil)-Nalfa-metil-L-glutamina, es un derivado del aminoácido L-glutamina. Este compuesto se caracteriza por la presencia de un grupo protector terc-butoxicarbonil (Boc) y un grupo metilo unido al nitrógeno alfa. El grupo Boc se utiliza comúnmente en la síntesis orgánica para proteger las funcionalidades de amina durante las reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Nalfa-Boc-Nalfa-metil-L-glutamina típicamente implica la protección del grupo amino de la L-glutamina con un grupo Boc, seguido de la metilación del nitrógeno alfa. La ruta sintética general se puede resumir de la siguiente manera:
Protección de L-glutamina: La L-glutamina se hace reaccionar con di-terc-butil dicarbonato (Boc2O) en presencia de una base como trietilamina (TEA) para formar Nalfa-Boc-L-glutamina.
Metilación: El grupo amino protegido se metila luego utilizando un agente metilante como yoduro de metilo (CH3I) en presencia de una base como hidruro de sodio (NaH) para producir Nalfa-Boc-Nalfa-metil-L-glutamina.
Métodos de producción industrial
La producción industrial de Nalfa-Boc-Nalfa-metil-L-glutamina sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los pasos clave incluyen:
- Protección a gran escala de L-glutamina utilizando Boc2O y TEA.
- Metilación utilizando CH3I y NaH en condiciones controladas.
- Purificación mediante cristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Nalfa-Boc-Nalfa-metil-L-glutamina experimenta varias reacciones químicas, que incluyen:
Desprotección: Eliminación del grupo Boc utilizando condiciones ácidas (p. ej., ácido trifluoroacético) para producir la amina libre.
Sustitución: La amina metilada puede participar en reacciones de sustitución nucleofílica.
Acoplamiento: El compuesto se puede utilizar en la síntesis de péptidos mediante reacciones de acoplamiento con otros aminoácidos.
Reactivos y condiciones comunes
Desprotección: Ácido trifluoroacético (TFA) en diclorometano (DCM).
Sustitución: Yoduro de metilo (CH3I) e hidruro de sodio (NaH).
Acoplamiento: Reactivos de carbodiimida (p. ej., EDC, DCC) y agentes de acoplamiento (p. ej., HOBt, HOAt).
Productos principales
Desprotección: L-glutamina con un grupo amino libre.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Acoplamiento: Péptidos y derivados de péptidos.
Aplicaciones Científicas De Investigación
Nalfa-Boc-Nalfa-metil-L-glutamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas complejas.
Biología: Se emplea en el estudio de la estructura y función de las proteínas mediante la síntesis de péptidos.
Medicina: Se investiga su posible uso en el desarrollo de fármacos y como precursor de compuestos bioactivos.
Industria: Se utiliza en la producción de productos farmacéuticos y biotecnológicos.
Mecanismo De Acción
El mecanismo de acción de Nalfa-Boc-Nalfa-metil-L-glutamina está relacionado principalmente con su papel como derivado de aminoácido protegido. El grupo Boc protege la funcionalidad de amina durante las reacciones químicas, evitando reacciones secundarias no deseadas. Una vez desprotegido, la amina libre puede participar en varios procesos bioquímicos, incluida la formación de enlaces peptídicos y las interacciones enzimáticas.
Comparación Con Compuestos Similares
Compuestos similares
Nalfa-Boc-L-glutamina: Estructura similar pero sin el grupo metilo en el nitrógeno alfa.
Nalfa-Boc-Nalfa-metil-L-alanina: Estructura similar con alanina en lugar de glutamina.
Nalfa-Boc-Nalfa-metil-L-asparagina: Estructura similar con asparagina en lugar de glutamina.
Singularidad
Nalfa-Boc-Nalfa-metil-L-glutamina es único debido a la presencia tanto del grupo protector Boc como del grupo metilo en el nitrógeno alfa. Esta doble modificación proporciona una estabilidad y reactividad mejoradas, lo que lo convierte en un intermedio valioso en la síntesis orgánica y la química de péptidos.
Propiedades
Fórmula molecular |
C11H20N2O5 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
Clave InChI |
UEXFOLGIHMVXKM-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)







![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)


